

Application Notes: PROLI NONOate in Neuroscience Research

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Compound of Interest

Compound Name: PROLI NONOate

Cat. No.: B15562115

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Introduction

PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium salt) is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donor compounds. It is distinguished by its exceptionally rapid, spontaneous, and pH-dependent decomposition to release nitric oxide. [1][2] Under physiological conditions (37°C, pH 7.4), **PROLI NONOate** has a half-life of approximately 1.8 seconds, liberating two moles of NO for every mole of the parent compound. [2][3][4] This ultrafast release kinetic makes it an invaluable tool in neuroscience for studying rapid biological processes mediated by NO, a critical signaling molecule involved in neurotransmission, synaptic plasticity, and neurovascular coupling.[3]

Mechanism of Action in the Nervous System

Nitric oxide is a versatile signaling molecule that does not act on a single receptor type but rather diffuses across cell membranes to interact with various intracellular targets. The effects of NO released from **PROLI NONOate** are primarily mediated through two key pathways:

- **cGMP-Dependent Pathway:** NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[5][6] cGMP acts as a second messenger, activating downstream targets like protein kinase G (PKG), which in turn phosphorylates various proteins to modulate neuronal function.[7] This pathway is central to processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[5][8]

- **cGMP-Independent Pathway (S-Nitrosylation):** Nitric oxide can directly modify proteins through S-nitrosylation, the covalent attachment of an NO moiety to the thiol group of a cysteine residue.^{[9][10]} This post-translational modification can alter protein function, localization, and stability.^{[11][12][13]} A key target in neuroscience is the N-methyl-D-aspartate (NMDA) receptor.^[14] S-nitrosylation of specific cysteine residues on NMDA receptor subunits can down-regulate its activity, reducing Ca²⁺ influx.^{[14][15][16]} This provides a negative feedback mechanism to prevent excitotoxicity, a common pathway in neuronal death associated with stroke and neurodegenerative diseases.^[17]

Key Research Applications in Neuroscience

- **Modeling Synaptic Plasticity:** The short half-life of **PROLI NONOate** allows for precise temporal control of NO delivery, mimicking the phasic NO signals believed to occur during synaptic events like long-term potentiation (LTP) and long-term depression (LTD).^[18]
- **Investigating Neuroprotection and Excitotoxicity:** By rapidly releasing NO, **PROLI NONOate** can be used to study the acute effects of NO on neuronal survival pathways. Its ability to trigger the S-nitrosylation and subsequent down-regulation of NMDA receptors makes it a relevant tool for investigating neuroprotective strategies in models of ischemic stroke and glutamate-induced excitotoxicity.^{[17][19][20]}
- **Studying Neurovascular Coupling:** The potent vasodilatory effects of NO are critical for regulating cerebral blood flow. **PROLI NONOate** can be used to investigate the rapid signaling events that couple neuronal activity to local changes in blood supply.
- **Probing Protein Function via S-Nitrosylation:** As a direct source of NO, **PROLI NONOate** is an ideal agent for inducing S-nitrosylation of target proteins in cellular and biochemical assays, helping to elucidate the regulatory roles of this post-translational modification.^[9]

Quantitative Data

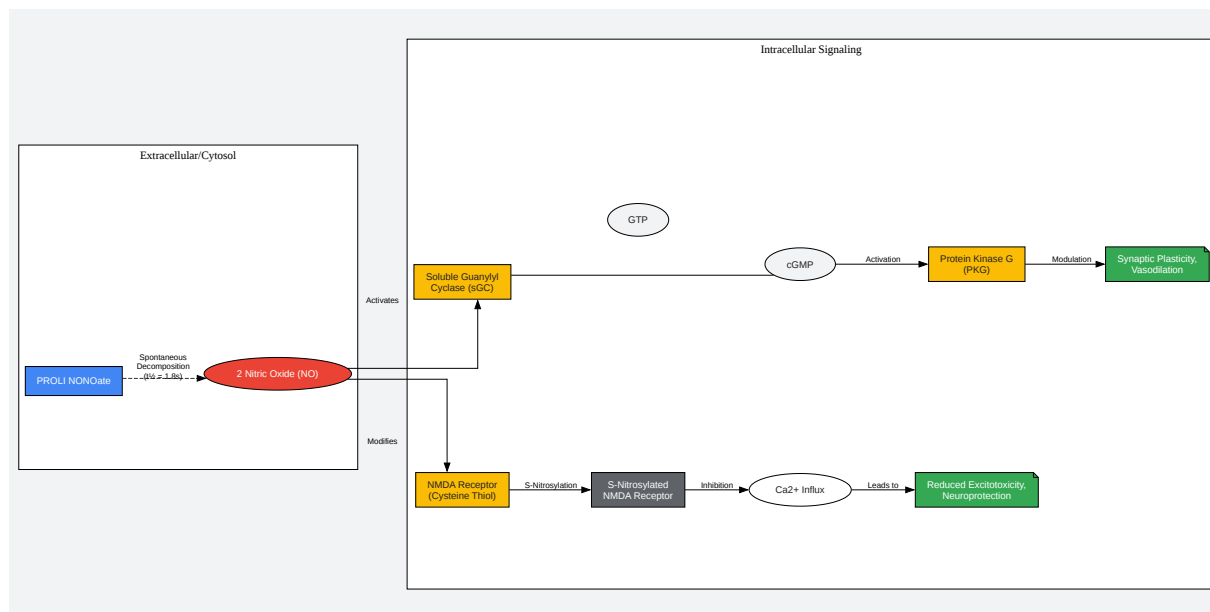
Table 1: Physicochemical and Pharmacokinetic Properties of **PROLI NONOate**

Property	Value	Reference(s)
CAS Number	178948-42-0	[1][2]
Molecular Formula	C ₅ H ₇ N ₃ O ₄ · 2Na	[2]
Molecular Weight	219.1 g/mol	[1][2]
Half-life (t _{1/2})	~1.8 seconds (at 37°C, pH 7.4)	[2][3][21]
NO Release	2 moles NO / mole of compound	[2][3]
Solubility	>100 mg/mL in aqueous buffers	[2]
λ _{max}	252 nm	[2]
Storage	-80°C for long-term stability (≥ 2 years)	[2]

Table 2: Comparative Half-lives of Common NONOate Compounds

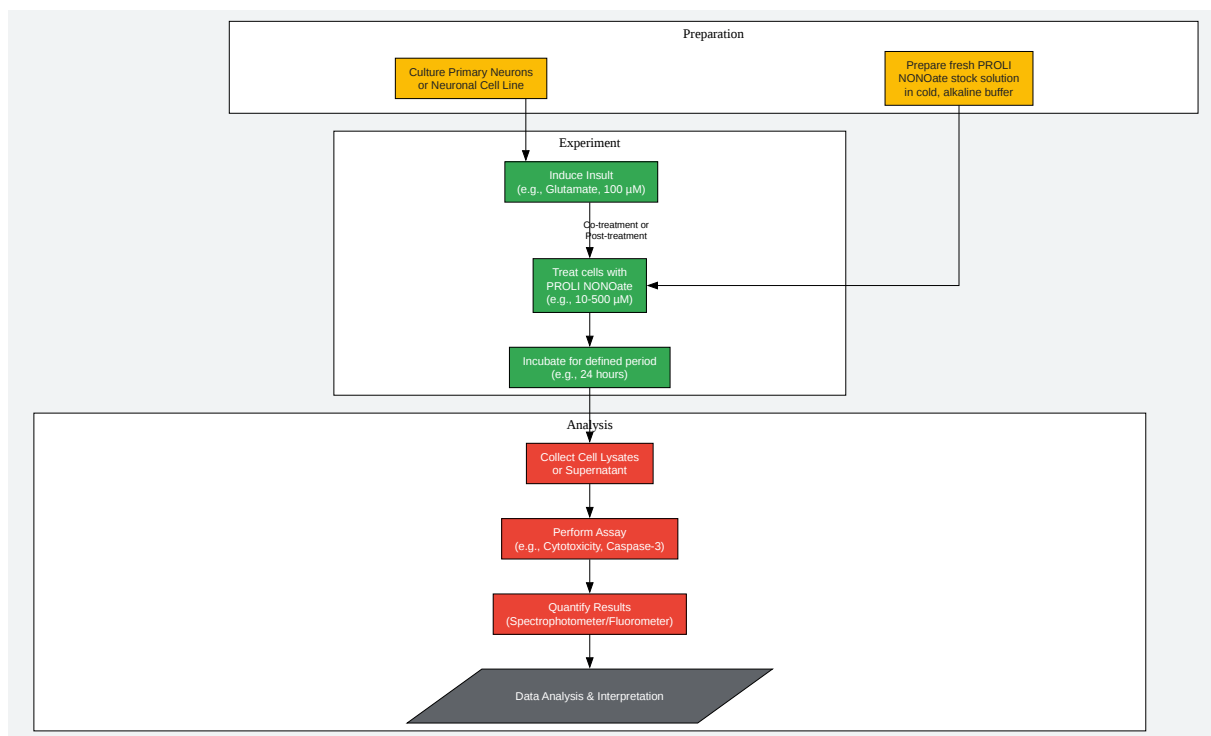
NONOate Compound	Half-life (t _{1/2}) at 37°C, pH 7.4	Reference(s)
PROLI NONOate	~1.8 seconds	[3][21]
MAHMA NONOate	~1 minute	[3]
DEA NONOate	~2 minutes	[3]
PAPA NONOate	~15 minutes	[3]
DPTA NONOate	~3 hours	[22]
DETA NONOate	~20 hours	[21][22]
Spermine NONOate	~73 minutes (at pH 7.3)	[6]

Signaling and Experimental Workflow Diagrams



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Caption: Mechanism of **PROLI NONOate** action in neurons.



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Caption: Workflow for assessing neuroprotective effects.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal concentrations, incubation times, and specific reagents should be determined empirically for each experimental system.

Protocol 1: Preparation and Handling of PROLI NONOate Stock Solutions

PROLI NONOate is highly unstable in aqueous solutions at neutral or acidic pH. Proper handling is critical to ensure accurate and reproducible results.

Materials:

- **PROLI NONOate** solid powder (store at -80°C)
- Sterile, ice-cold 10 mM NaOH solution
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips

Procedure:

- Equilibrate the vial of **PROLI NONOate** to room temperature for 10-15 minutes before opening to prevent condensation.
- On ice, weigh the desired amount of **PROLI NONOate** powder rapidly in a sterile microcentrifuge tube.
- Immediately add ice-cold 10 mM NaOH to dissolve the powder and create a concentrated stock solution (e.g., 10-100 mM). Vortex briefly at low speed. The alkaline pH significantly slows the decomposition of the NONOate.[3]
- Keep the stock solution on ice at all times.
- Prepare fresh stock solution for each experiment. Do not store aqueous stock solutions, even at -20°C, due to gradual degradation.
- For cell culture experiments, perform serial dilutions in the appropriate ice-cold culture medium or buffer immediately before adding to the cells. The dilution will lower the pH and initiate the rapid release of NO.

Protocol 2: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol assesses the ability of **PROLI NONOate** to protect cultured neurons from cell death induced by excessive glutamate stimulation.

Materials:

- Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) plated in 96-well plates
- Neurobasal medium and B-27 supplement
- L-Glutamate
- **PROLI NONOate** stock solution (100 mM in 10 mM NaOH, freshly prepared)
- Lactate Dehydrogenase (LDH) cytotoxicity assay kit
- Phosphate-Buffered Saline (PBS)

Procedure:

- Cell Culture: Plate neurons at an appropriate density and culture until mature (e.g., 7-10 days in vitro for primary neurons).
- Preparation: Just before the experiment, prepare fresh dilutions of L-Glutamate (e.g., to a working concentration of 100 μ M) and **PROLI NONOate** (e.g., to working concentrations of 10, 50, 100, 250, 500 μ M) in pre-warmed culture medium.
- Experimental Groups:
 - Control (vehicle only: medium + equivalent volume of 10 mM NaOH)
 - Glutamate only (100 μ M)
 - **PROLI NONOate** only (at each concentration)
 - Glutamate (100 μ M) + **PROLI NONOate** (at each concentration)

- Treatment: Gently remove half of the culture medium from each well and replace it with the corresponding treatment medium.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Cytotoxicity Assessment:
 - Measure cell death by quantifying LDH release into the culture supernatant according to the manufacturer's protocol.
 - Briefly, transfer a portion of the supernatant from each well to a new 96-well plate.
 - Add the LDH reaction mixture and incubate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with Triton X-100). Determine if **PROLI NONOate** significantly reduces glutamate-induced cytotoxicity.

Protocol 3: Assessment of Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, in cell lysates following treatment.

Materials:

- Neuronal cell cultures plated in 6-well plates
- Apoptotic stimulus (e.g., Staurosporine)
- **PROLI NONOate** stock solution (freshly prepared)
- Ice-cold cell lysis buffer
- BCA Protein Assay Kit

- Colorimetric or Fluorometric Caspase-3 Assay Kit (e.g., using Ac-DEVD-pNA or Ac-DEVD-AMC substrate)[23][24]

Procedure:

- Cell Treatment: Culture and treat cells in 6-well plates with the desired conditions (e.g., Control, Staurosporine, Staurosporine + **PROLI NONOate**) for a specified time (e.g., 6-12 hours).
- Cell Lysis:
 - Aspirate the medium and wash the cells once with ice-cold PBS.
 - Add 100-200 μ L of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes. [23]
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge at 16,000 x g for 15 minutes at 4°C.[23]
 - Collect the supernatant (cytosolic extract) and keep it on ice.
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
- Caspase-3 Assay (96-well plate format):
 - In a new 96-well plate, add 50-100 μ g of total protein from each lysate per well. Adjust the volume with lysis buffer.
 - Prepare a reaction mix containing assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA) according to the kit manufacturer's instructions.[25]
 - Add the reaction mix to each well to start the reaction.
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measurement:

- For a colorimetric assay (pNA substrate), measure the absorbance at 405 nm.[23][25]
- For a fluorometric assay (AMC substrate), measure the fluorescence with excitation at ~380 nm and emission at ~440 nm.[24]
- Data Analysis: Normalize the caspase-3 activity to the total protein concentration. Express the results as a fold change relative to the untreated control group.

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